Methyl 2-chlorobenzo[d]thiazole-6-carboxylate
Overview
Description
“Methyl 2-chlorobenzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 90792-69-1 . It has a molecular weight of 227.67 . The IUPAC name for this compound is methyl 2-chloro-1,3-benzothiazole-6-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
. This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 131℃ . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
- Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, related to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, are used as building blocks in drug discovery. They offer the possibility to explore the chemical space around the molecule, particularly as a ligand for targeted drug development (Durcik et al., 2020).
Antimicrobial Agent
- Derivatives of benzo[d]thiazole, similar to this compound, have been prepared and evaluated for their antimicrobial activities. These compounds have shown moderate to excellent activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a chemical compound that has been studied for its potential pharmacological properties Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could potentially result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
The potential anti-inflammatory and analgesic effects of this compound could result from its inhibition of prostaglandin production
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its absorption and distribution. Additionally, the presence of other drugs could impact its action, particularly if they also interact with COX enzymes or cytochrome P450 enzymes .
Properties
IUPAC Name |
methyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTWZXJDEICJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677259 | |
Record name | Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90792-69-1 | |
Record name | Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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